molecular formula C21H25N3OS B2572072 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea CAS No. 2034434-90-5

1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea

Cat. No.: B2572072
CAS No.: 2034434-90-5
M. Wt: 367.51
InChI Key: TYFWTNVMUKJCGW-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is a complex organic compound that features a unique structure combining adamantane, thiophene, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea typically involves multiple steps:

    Formation of Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.

    Coupling with Pyridine and Thiophene: The pyridine and thiophene rings are introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine derivative of the previously formed intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid, are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Piperidine derivatives from the pyridine ring.

    Substitution: Halogenated or nitrated adamantane derivatives.

Scientific Research Applications

Antiviral and Antimicrobial Properties

The adamantane structure is associated with several antiviral agents, including amantadine, which is used against influenza viruses. Research indicates that derivatives of adamantane can exhibit significant antiviral properties due to their ability to interfere with viral replication mechanisms. Additionally, thiourea derivatives have been reported to possess antimicrobial activities against various pathogens, suggesting that 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea may also hold similar potential .

Anti-Cancer Activity

Studies have shown that compounds containing the adamantane moiety can modulate the expression and activity of nuclear receptors involved in cancer progression. For example, research indicates that certain adamantane derivatives act as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in several central nervous system disorders and cancers . This suggests that this compound could be explored for its anticancer properties.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting soluble epoxide hydrolase (sEH). Inhibition of sEH is linked to anti-inflammatory effects, as it helps maintain higher concentrations of epoxy fatty acids, which possess beneficial cardiovascular effects . The mechanism involves the compound binding to the active site of sEH, thereby preventing the hydrolysis of epoxy fatty acids.

Urease Inhibition

Thiourea derivatives are recognized for their urease inhibitory activity. Given that this compound shares structural similarities with known urease inhibitors, it may demonstrate efficacy against urease-related conditions such as kidney stones or peptic ulcers .

Material Science Applications

The unique structural characteristics of this compound make it a candidate for the development of new materials with specialized properties. Its lipophilic nature and ability to form stable complexes can be harnessed in polymer science or nanotechnology.

Case Studies and Research Findings

Research has documented various case studies emphasizing the biological activities of similar adamantane derivatives:

  • Antiviral Activity : A study demonstrated that adamantane derivatives could inhibit viral replication in vitro, suggesting a pathway for developing new antiviral therapies.
  • Urease Inhibition : A series of thiourea hybrids showed promising urease inhibitory activity, highlighting the potential for similar compounds like 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-y]methyl}urea to serve as effective urease inhibitors .

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea depends on its specific application:

    Neurological Effects: The adamantane moiety is known to interact with NMDA receptors, potentially modulating neurotransmission.

    Material Properties: The thiophene and pyridine rings can contribute to the compound’s electronic properties, making it useful in the development of conductive polymers or organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    1-(Adamantan-1-yl)-2,2-dibromo-ethanone: Shares the adamantane moiety but differs in its functional groups.

    Adamantan-1-yl-diethyl-methyl-ammonium iodide: Contains the adamantane structure but with different substituents.

    ®-1-(Adamantan-1-yl)ethan-1-amine hydrochloride: Another adamantane derivative with a different functional group.

Uniqueness

1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is unique due to its combination of adamantane, thiophene, and pyridine moieties, which confer distinct chemical and physical properties that are not found in other similar compounds.

Biological Activity

1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, including its synthesis, structure-activity relationships, and various pharmacological effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H25_{25}N3_3OS
  • Molecular Weight : 367.5 g/mol
  • CAS Number : 2034339-73-4

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with thiophene and pyridine moieties through urea formation. Techniques such as refluxing in organic solvents and utilizing isocyanates are common in its preparation, allowing for high yields and purity of the final product .

Antiviral Properties

The adamantane moiety has been associated with antiviral activity, particularly against influenza viruses. Compounds with similar structures have been used in antiviral therapies, indicating that this compound may exhibit comparable effects . The mechanism likely involves inhibition of viral uncoating, a critical step in viral replication.

Antitumor Activity

Research indicates that thiourea derivatives, closely related to urea compounds, show significant antitumor properties. Studies have demonstrated that compounds containing thiophene and pyridine rings can induce apoptosis in cancer cells, suggesting that this compound could be a candidate for further antitumor evaluation .

Enzyme Inhibition

The compound has shown promise as an inhibitor of human soluble epoxide hydrolase (hsEH), an enzyme implicated in various diseases, including hypertension and pain disorders. The structure suggests that modifications at the adamantane or urea positions could enhance inhibitory activity, making it a subject of interest for drug development targeting hsEH .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Adamantane Ring : Modifications can alter lipophilicity and bioavailability.
  • Pyridine and Thiophene Positioning : The orientation and electronic properties of these groups affect binding affinity to biological targets.
  • Urea Linkage : Variations in the urea moiety can impact pharmacodynamics and pharmacokinetics.

Case Studies

Several studies have explored derivatives of adamantane-based compounds:

  • Antiviral Efficacy : A derivative showed significant inhibition against H1N1 with an IC50 value indicating effective viral suppression .
  • Antitumor Screening : Compounds similar to this urea exhibited cytotoxic effects against various cancer cell lines, demonstrating potential as chemotherapeutic agents .
  • Enzyme Inhibition Studies : In vitro assays revealed that certain modifications led to enhanced inhibition of hsEH compared to unmodified compounds .

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via CDI (1,1'-carbonyldiimidazole)-mediated coupling of adamantane-1-amine with a pyridinyl-thiophene intermediate. Key steps include:

  • Amine activation : CDI reacts with adamantane-1-amine in anhydrous THF under nitrogen to form an imidazolide intermediate, improving electrophilicity for subsequent nucleophilic attack .
  • Coupling : The pyridinyl-thiophene methylamine derivative is added, with triethylamine as a base to neutralize HCl byproducts. Reaction temperatures (0–60°C) and solvent polarity (THF vs. DCM) significantly impact yields, which range from 36% to 82% depending on steric hindrance .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for removing unreacted starting materials and side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

  • ¹H NMR : Look for adamantane protons as sharp singlets at δ 1.6–2.1 ppm. The pyridinyl-thiophene moiety shows aromatic protons (δ 6.5–8.5 ppm), with distinct splitting patterns for regiochemical confirmation. The urea NH protons appear as broad singlets around δ 9.0–10.5 ppm .
  • ¹³C NMR : Adamantane carbons resonate at δ 25–40 ppm. The urea carbonyl (C=O) appears at δ 155–160 ppm, while pyridine and thiophene carbons are in the δ 110–150 range .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of adamantane or thiophene groups) .

Advanced Questions

Q. How can researchers address low yields in the coupling steps during synthesis?

Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) improve coupling efficiency for pyridinyl-thiophene intermediates .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates, while microwave-assisted synthesis reduces reaction time .
  • Temperature control : Gradual warming (0°C → rt) minimizes side reactions like urea hydrolysis .

Q. How does crystallographic analysis using SHELX software clarify molecular conformation and intermolecular interactions?

SHELX software (e.g., SHELXL) refines X-ray diffraction data to resolve:

  • Torsional angles : The adamantane group’s rigid structure restricts rotation, while the pyridinyl-thiophene linker adopts a planar conformation .
  • Hydrogen bonding : Urea NH groups form H-bonds with adjacent carbonyls or solvent molecules, stabilizing crystal packing .
  • Validation : R-factors (<5%) and electron density maps confirm structural accuracy, critical for structure-activity relationship (SAR) studies .

Q. How should contradictory NMR data from different studies be analyzed to confirm structural integrity?

Discrepancies in NH proton shifts (e.g., δ 9.0 vs. 10.5 ppm) may arise from:

  • Solvent effects : Deuterated DMSO vs. CDCl₃ can deshield NH protons differently .
  • Concentration : High concentrations promote intermolecular H-bonding, broadening NH signals.
  • Dynamic effects : Slow exchange in DMSO-d₆ resolves split peaks, whereas CDCl₃ may average signals .
    Resolution : Use variable-temperature NMR and 2D techniques (HSQC, HMBC) to assign ambiguous signals .

Q. What computational methods predict the biological activity of this urea derivative, particularly in receptor binding?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like P2Y1 receptors. The adamantane moiety’s hydrophobicity fits into deep binding pockets, while the urea group forms H-bonds with residues like Arg128 .
  • MD simulations : GROMACS analyzes stability of ligand-receptor complexes over 100 ns trajectories, highlighting key interactions (e.g., π-stacking with thiophene) .
  • QSAR : Electron-withdrawing groups on the pyridine ring correlate with enhanced binding affinity in analogs .

Q. What strategies optimize regioselectivity in the formation of the pyridin-3-ylmethyl moiety?

  • Ligand-regulated synthesis : Bulky ligands (e.g., BrettPhos) direct Pd-catalyzed cross-coupling to the 3-position of pyridine, avoiding 2-/4-substitution .
  • Directing groups : Temporary groups (e.g., boronic esters) on thiophene steer C-H activation to the desired position .
  • Microwave irradiation : Accelerates reaction kinetics, favoring thermodynamically stable 3-substituted products .

Methodological Notes

  • Elemental Analysis : Target ≤0.4% deviation from calculated C, H, N values .
  • Crystallization : Slow vapor diffusion (hexane/EtOAc) yields X-ray-quality crystals .
  • Biological Assays : Use ATPase inhibition assays (IC₅₀) for kinase-targeting studies .

Properties

IUPAC Name

1-(1-adamantyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c25-20(24-21-9-14-6-15(10-21)8-16(7-14)11-21)23-12-17-2-1-4-22-19(17)18-3-5-26-13-18/h1-5,13-16H,6-12H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFWTNVMUKJCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=C(N=CC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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